molecular formula C10H16Cl2N2O2 B13913142 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride

5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B13913142
M. Wt: 267.15 g/mol
InChI Key: JNZIEUPHQLKYPN-UHFFFAOYSA-N
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Description

5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol dihydrochloride is a heterocyclic compound featuring a pyrrolidine core substituted with a 3-methoxy-4-pyridyl group and two hydrochloride counterions. The dihydrochloride salt enhances water solubility, a critical factor for bioavailability in therapeutic applications.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10-6-11-3-2-8(10)9-4-7(13)5-12-9;;/h2-3,6-7,9,12-13H,4-5H2,1H3;2*1H

InChI Key

JNZIEUPHQLKYPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C2CC(CN2)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of (3S)-Pyrrolidin-3-ol Core

A key intermediate is the enantiomerically pure (3S)-pyrrolidin-3-ol, which can be prepared from aminohydroxybutyric acid via a multi-step process involving esterification, lactam formation, and reduction.

Step Description Reagents/Conditions Outcome
(a) Esterification of aminohydroxybutyric acid to methyl ester hydrochloride Methanol, sulfuric acid or acetyl chloride, 55-70 °C, 2-4 h reflux Methyl ester hydrochloride intermediate
(b) Cyclization to lactam Addition of water and potassium carbonate Lactam intermediate
(c) Reduction of lactam to pyrrolidin-3-ol Sodium borohydride in diglyme, followed by sulfuric acid treatment at 25-80 °C for 12 h (3S)-Pyrrolidin-3-ol free base
(d) Formation of dihydrochloride salt Treatment with HCl (3S)-Pyrrolidin-3-ol dihydrochloride

This process yields the pyrrolidin-3-ol with high optical purity and an overall yield of approximately 44% over four steps. The intermediates are crystalline, facilitating isolation and purification, which meets industrial and regulatory standards.

Salt Formation: Dihydrochloride Preparation

The final compound is isolated as a dihydrochloride salt to improve its physical properties such as solubility and stability. This is typically done by treating the free base with hydrochloric acid in an appropriate solvent, often resulting in a crystalline solid suitable for pharmaceutical use.

Detailed Synthetic Route Example

Below is a summarized synthetic route integrating key steps from the literature:

Step Intermediate Reagents/Conditions Notes
1 Aminohydroxybutyric acid (IV) Esterification with methanol and acetyl chloride, 55-60 °C, 3 h reflux Formation of methyl ester hydrochloride (V)
2 Methyl ester hydrochloride (V) Addition of water and potassium carbonate Lactam formation
3 Lactam Reduction with sodium borohydride in diglyme, acid treatment at 80 °C, 12 h (3S)-Pyrrolidin-3-ol free base
4 (3S)-Pyrrolidin-3-ol Treatment with HCl Formation of dihydrochloride salt
5 Protected pyrrolidine derivative Alkylation with 3-methoxy-4-pyridyl halide or boronic ester, Cs2CO3 base Introduction of methoxy-pyridyl substituent
6 Alkylated intermediate Acidic deprotection (HCl in dioxane) Free amine formation
7 Final product Isolation and purification 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol; dihydrochloride

This route is scalable and reproducible, yielding the target compound with high optical and chemical purity.

Analytical and Purity Considerations

  • Optical Purity: The stereochemistry at the 3-position of the pyrrolidine ring is critical. The process ensures >99% enantiomeric excess.
  • Chemical Purity: Crystalline intermediates facilitate purification and reduce impurities.
  • Yield: Overall yield from aminohydroxybutyric acid to final dihydrochloride salt is approximately 44%.
  • Characterization: Confirmed by NMR, MS, and chiral HPLC methods.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Notes
Methanol + Acetyl chloride Esterification Acid-catalyzed, 55-70 °C
Potassium carbonate + Water Cyclization to lactam Mild basic conditions
Sodium borohydride in diglyme Lactam reduction Followed by acid treatment
Hydrochloric acid (HCl) Salt formation and deprotection Used in dioxane or similar solvents
Cesium carbonate (Cs2CO3) Base for alkylation Facilitates nucleophilic substitution
Boronic esters / Halides Pyridyl substituent introduction Suzuki coupling or nucleophilic substitution

Chemical Reactions Analysis

5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Counterion Key Functional Groups
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol Pyrrolidine 3-Methoxy-4-pyridyl at C5 Dihydrochloride Pyridyl, methoxy, hydroxyl
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride Pyrrolidine 4-Trifluoromethylphenyl at C5 Hydrochloride Aryl (CF3), hydroxyl
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride Pyrrolidine Methyl at C5, hydroxyl at C3 Hydrochloride Methyl, hydroxyl
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride Pyrrolidine + triazole Methoxy at C4 (pyrrolidine), triazole Dihydrochloride Methoxy, triazole

Key Observations :

  • The target compound’s 3-methoxy-4-pyridyl group distinguishes it from analogs with non-pyridyl aryl (e.g., trifluoromethylphenyl in ) or aliphatic substituents (e.g., methyl in ).
  • The dihydrochloride counterion is shared with , enhancing solubility compared to mono-hydrochloride salts (e.g., ).

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol dihydrochloride* C11H16Cl2N2O2 ~291.17 (calculated) High (salt form) Not reported
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride C11H13ClF3NO 267.68 Moderate Not reported
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride C6H14ClNO 151.64 High Not reported
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C9H16Cl2N4O 283.16 High Decomposes at 260

*Calculated based on structural similarity to analogs.

Key Observations :

  • The target compound’s higher molecular weight (~291 g/mol) compared to is due to the pyridyl-methoxy group.
  • All dihydrochloride salts exhibit enhanced water solubility , critical for drug formulation.

Key Observations :

  • The target compound’s pyridyl group may enhance binding to nicotinic acetylcholine receptors (nAChRs) or serotonin receptors, similar to viloxazine’s mechanism .
  • Unlike , which is used in material science, the target compound’s pharmacology is likely centered on neurological targets due to its structural resemblance to MAO inhibitors .

Biological Activity

5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H16Cl2N2O2
Molecular Weight267.15 g/mol
IUPAC Name5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride
CAS Number2940940-69-0

The compound features a pyrrolidine ring substituted with a methoxy-pyridyl group, which is significant for its biological activities.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of various pyrrolidine derivatives, including 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride. For instance, research on related pyrrolidine alkaloids has shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness.

Key Findings:

  • In vitro tests demonstrated that some pyrrolidine derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • The compound's structure, particularly the methoxy group on the pyridine ring, contributes to its bioactivity by enhancing its interaction with bacterial cell membranes .

The mechanism of action for 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is primarily through its interaction with specific molecular targets such as enzymes or receptors involved in bacterial growth and survival. The binding affinity to these targets leads to disruption of cellular processes, ultimately inhibiting bacterial proliferation.

Case Studies

  • Study on Pyrrolidine Derivatives :
    • A comparative study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride. The results indicated that modifications in the substituents significantly influenced the antibacterial activity, with some derivatives showing enhanced potency against resistant strains .
  • Antifungal Activity Assessment :
    • Another study focused on the antifungal properties of related compounds, finding that certain pyrrolidine derivatives exhibited significant antifungal activity against Candida albicans and other fungal pathogens. The findings suggest that structural variations can lead to increased efficacy in combating fungal infections .

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